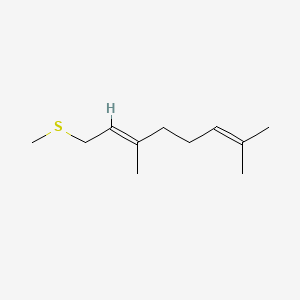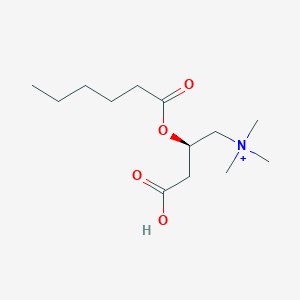
(R)-3-Carboxy-2-(hexanoyloxy)-N,N,N-trimethylpropan-1-aminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Carboxy-2-(hexanoyloxy)-N,N,N-trimethylpropan-1-aminium is a complex organic compound with a unique structure that includes a carboxylic acid group, a hexanoyloxy group, and a trimethylammonium group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Carboxy-2-(hexanoyloxy)-N,N,N-trimethylpropan-1-aminium typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. Common synthetic routes include:
Quaternization: The trimethylammonium group is introduced through quaternization reactions, where a tertiary amine reacts with an alkyl halide.
Carboxylation: The carboxylic acid group is often introduced through carboxylation reactions, which can involve the use of carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and quaternization processes, utilizing continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-Carboxy-2-(hexanoyloxy)-N,N,N-trimethylpropan-1-aminium undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The hexanoyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-3-Carboxy-2-(hexanoyloxy)-N,N,N-trimethylpropan-1-aminium is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool for understanding cellular processes.
Medicine
In medicine, ®-3-Carboxy-2-(hexanoyloxy)-N,N,N-trimethylpropan-1-aminium has potential applications as a drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a promising compound for therapeutic development.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Wirkmechanismus
The mechanism of action of ®-3-Carboxy-2-(hexanoyloxy)-N,N,N-trimethylpropan-1-aminium involves its interaction with specific molecular targets. The trimethylammonium group allows it to bind to negatively charged sites on proteins and enzymes, modulating their activity. The hexanoyloxy group can interact with hydrophobic regions, further influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-3-Carboxy-2-(acetyloxy)-N,N,N-trimethylpropan-1-aminium
- ®-3-Carboxy-2-(butanoyloxy)-N,N,N-trimethylpropan-1-aminium
- ®-3-Carboxy-2-(octanoyloxy)-N,N,N-trimethylpropan-1-aminium
Uniqueness
®-3-Carboxy-2-(hexanoyloxy)-N,N,N-trimethylpropan-1-aminium is unique due to the presence of the hexanoyloxy group, which imparts specific hydrophobic properties. This makes it distinct from similar compounds with shorter or longer acyl chains, affecting its solubility, reactivity, and interaction with biological molecules.
Eigenschaften
CAS-Nummer |
66279-77-4 |
|---|---|
Molekularformel |
C13H26NO4+ |
Molekulargewicht |
260.35 g/mol |
IUPAC-Name |
[(2R)-3-carboxy-2-hexanoyloxypropyl]-trimethylazanium |
InChI |
InChI=1S/C13H25NO4/c1-5-6-7-8-13(17)18-11(9-12(15)16)10-14(2,3)4/h11H,5-10H2,1-4H3/p+1/t11-/m1/s1 |
InChI-Schlüssel |
VVPRQWTYSNDTEA-LLVKDONJSA-O |
Isomerische SMILES |
CCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C |
Kanonische SMILES |
CCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



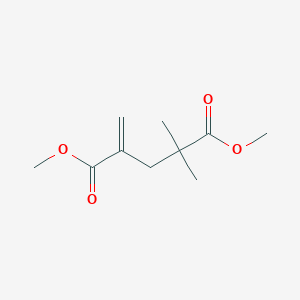
![({5-[(Triphenylmethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B14471107.png)

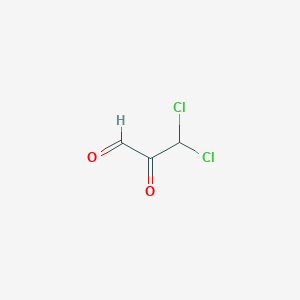
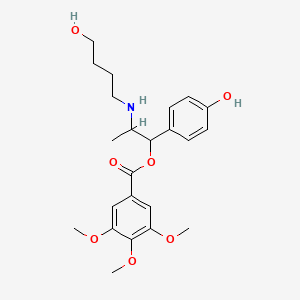
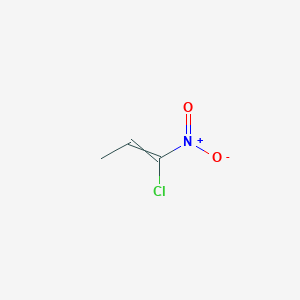

![1-{2-[2-(Benzylsulfanyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14471146.png)

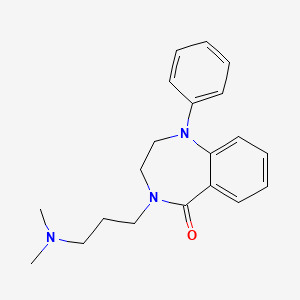
![Silane, [3-(2,4-cyclopentadien-1-yl)propyl]trimethoxy-](/img/structure/B14471164.png)

